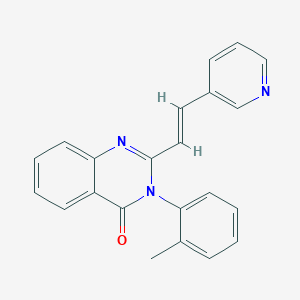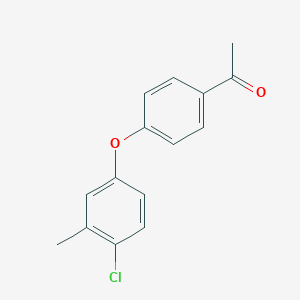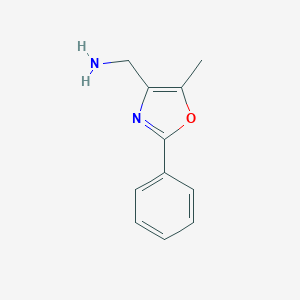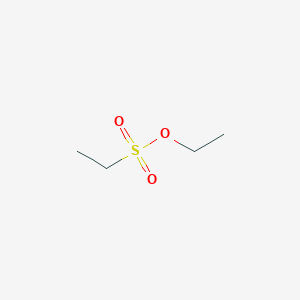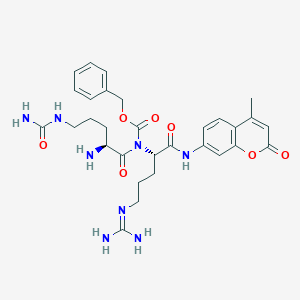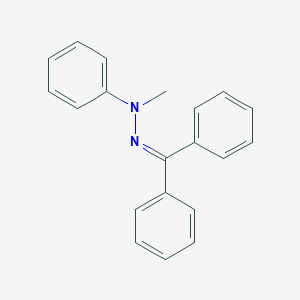
N-(benzhydrylideneamino)-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzhydrylideneamino)-N-methylaniline, commonly known as benzhydrylideneaniline or benzylideneaniline, is an organic compound with the chemical formula C20H19N. It is a yellow crystalline solid that is soluble in organic solvents. Benzhydrylideneaniline is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of benzhydrylideneaniline is not fully understood, but it is believed to interact with cellular proteins and enzymes, leading to changes in their activity and function. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
Benzhydrylideneaniline has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antibacterial activity by disrupting the cell membrane of bacteria. Additionally, benzhydrylideneaniline has been found to have an effect on the central nervous system, acting as a mild sedative.
Vorteile Und Einschränkungen Für Laborexperimente
Benzhydrylideneaniline has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, benzhydrylideneaniline has some limitations as well. It is toxic and can be harmful if ingested or inhaled. It also has a low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving benzhydrylideneaniline. One area of interest is its potential as an anti-cancer drug. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of research is its potential as a ligand in coordination chemistry. Benzhydrylideneaniline has been shown to form stable complexes with metal ions, making it a promising candidate for use in catalysis and other applications. Finally, benzhydrylideneaniline has potential as a dye in organic electronics, and further research is needed to explore its properties in this field.
Synthesemethoden
Benzhydrylideneaniline can be synthesized through a condensation reaction between benzaldehyde and N-methylaniline in the presence of a catalyst. The reaction yields a Schiff base, which is then reduced using a reducing agent to obtain benzhydrylideneaniline.
Wissenschaftliche Forschungsanwendungen
Benzhydrylideneaniline has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Benzhydrylideneaniline has also been used as a ligand in coordination chemistry, and as a dye in organic electronics.
Eigenschaften
CAS-Nummer |
1665-83-4 |
|---|---|
Produktname |
N-(benzhydrylideneamino)-N-methylaniline |
Molekularformel |
C20H18N2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
N-(benzhydrylideneamino)-N-methylaniline |
InChI |
InChI=1S/C20H18N2/c1-22(19-15-9-4-10-16-19)21-20(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16H,1H3 |
InChI-Schlüssel |
VOLRXUKKGMCRTI-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
1665-83-4 |
Synonyme |
N-(benzhydrylideneamino)-N-methyl-aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



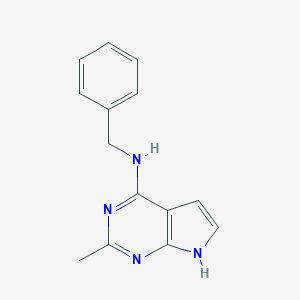

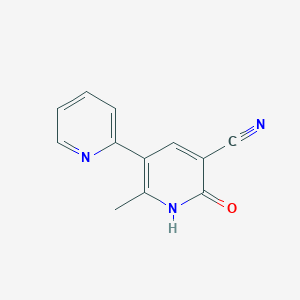
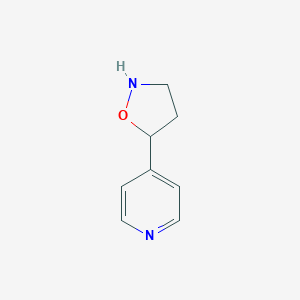
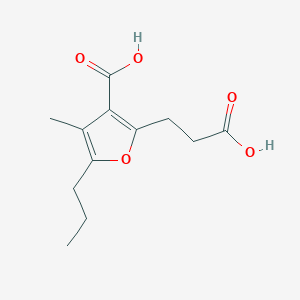
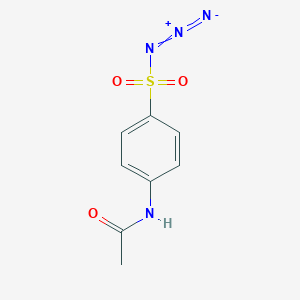
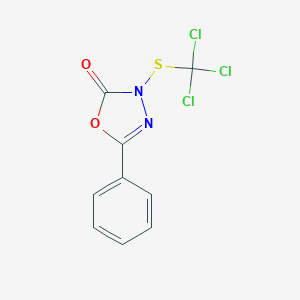
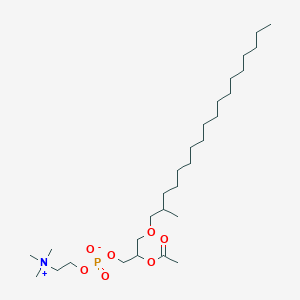
![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
